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Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the discovery, history, physicochemical properties,
and key applications of 2',3'-0O-(2,4,6-trinitrophenyl) nucleotide analogs, such as TNP-ATP and
TNP-ADP. It is designed to serve as a comprehensive resource, detailing experimental
methodologies and summarizing critical quantitative data to facilitate further research and
application.

Discovery and Historical Development

The journey of TNP nucleotide analogs began with the synthesis of the TNP (2,4,6-
trinitrophenol) fluorophore in 1964 by Azegami and Iwai.[1] This fluorescent compound is
derived from picric acid.[1] The first fluorescent ribose-modified ATP analog, 2',3'-O-(2,4,6-
trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP), was introduced in 1973 by Hiratsuka and
Uchida.[2] Their initial goal was to investigate the ATP binding site of myosin ATPase, a motor
protein.[2] The structure of TNP-ATP was later confirmed in 1975 by Hiratsuka using infrared
spectral analysis and NMR.[1]

The success of TNP-ATP as a spectroscopic probe for myosin quickly led to its widespread
adoption for studying a variety of other ATP-interacting proteins, including protein kinases,
ATPases, and other nucleotide-binding proteins.[2] For over five decades, TNP-ATP has been
an invaluable tool for detecting ATP binding interactions and measuring key parameters like
dissociation constants (Kd) and inhibitor dissociation constants (Ki).[1][3] Its applications have
expanded beyond simple binding studies to include fluorescence microscopy, Forster
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Resonance Energy Transfer (FRET), and notably, as a potent antagonist for specific receptor
families.[1][2]

Core Principles and Physicochemical Properties

The utility of TNP nucleotide analogs stems from the environmentally sensitive fluorescence of
the TNP group, which is attached to the ribose sugar of the nucleotide.[1] This placement is
crucial as it leaves the triphosphate chain, critical for biological activity, unmodified.[1]

Fluorescence Mechanism: In an aqueous solution, TNP-ATP exhibits weak fluorescence.[2]
However, when it binds to a hydrophobic pocket within a protein, such as an ATP-binding site,
its fluorescence quantum yield increases significantly (often 3 to 7-fold), and the emission
maximum undergoes a "blue shift" to a shorter wavelength.[1][4][5] This phenomenon occurs
because the less polar environment of the binding pocket alters the excited state of the TNP
moiety.[1][6]

Spectral Properties:

o Excitation: TNP-ATP has two absorption maxima at 408 nm and 470 nm in agueous solution.
[1] Fluorescence experiments typically use an excitation wavelength (Aex) of around 408-410
nm.[1][4][7] This is advantageous as it is far from the absorption range of proteins or
unmodified nucleotides.[2]

e Emission: In a neutral agueous environment, TNP-ATP has a single fluorescence emission
maximum (Aem) at approximately 561 nm.[1][2][8] Upon binding to a protein, this peak can
shift to as low as 533 nm, for example in N,N-dimethylformamide.[2]

These distinct spectral changes upon binding make TNP-ATP a powerful probe for monitoring
protein-ligand interactions in real-time.[1]

Key Applications
Probing Nucleotide-Binding Sites

The primary application of TNP-ATP is as a fluorescent analog to study how proteins interact
with ATP.[1] By titrating a protein solution with TNP-ATP and measuring the corresponding
increase in fluorescence, researchers can generate a saturation curve to determine the binding
affinity (Kd) and the number of binding sites.[2] Furthermore, it can be used in competition
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assays where a non-fluorescent ligand, such as ATP itself, is added to displace the bound
TNP-ATP, causing a decrease in fluorescence.[2][4] This allows for the determination of the
binding affinity of the unlabeled ligand.[4]

Antagonism of Purinergic Receptors

TNP-ATP has been identified as a potent and selective antagonist for certain subtypes of P2X
receptors, which are ligand-gated ion channels activated by extracellular ATP.[9][10][11] It is
particularly potent at P2X1, P2X3, and heteromeric P2X2/3 receptors, often exhibiting
nanomolar affinity.[9][10][12] In contrast, it is about a thousand times less effective at inhibiting
P2X2 and P2X4 receptors.[10][13] This selectivity allows TNP-ATP to be used as a
pharmacological tool to discriminate between different P2X receptor subtypes in various
tissues.[9] Structural studies have revealed that the bulky trinitrophenyl group binds in a deep
hydrophobic cleft between receptor subunits, which is thought to prevent the conformational
change (jaw closure) required for channel activation.[10][14] While potent, the utility of TNP-
ATP as a functional antagonist can be limited by its rapid metabolism.[10]

Quantitative Data Summary

The following tables summarize key binding and inhibition data for TNP nucleotide analogs
across various proteins and receptors.

Table 1: Dissociation Constants (Kd) of TNP-Nucleotides for Various Proteins
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Dissociation

Protein/Enzyme Ligand Notes
Constant (Kd)
CheA (Histidine A bacterial protein
. TNP-ATP <0.01 pM o .
Kinase) histidine kinase.[1]
Binds TNP-ATP with
V-type ATPase TNP-ATP 0.16 uM .
strong affinity.[1]
Insulin-Degrading Binds to an allosteric
TNP-ATP 1.15 uM _ o _
Enzyme (IDE) anion binding site.[15]
Exhibits markedly
CASK (CaM-kinase weaker affinity
TNP-ATP 0.563 mM

domain)

compared to other

kinases.[6]

| Na+, K+-ATPase (H4-H5 loop) | TNP-ATP | 6.2 £ 0.7 mM (for ATP via competition) | Kd for
TNP-ATP itself is lower, indicating higher affinity.[5] |

Table 2: Inhibitory Potency (IC50/Ki) of TNP-ATP at P2X Receptors

Receptor Subtype Species Potency (IC50) Notes
Potent competitive
P2X1 Human/Rat ~1 nM .
antagonist.[10]
Potent competitive
P2X3 Human/Rat ~1-3 nM )
antagonist.[10][12][13]
Inhibition is rapid in
P2X2/3 (heteromer) Rat/Human 3-6nM onset and reversible.
[9]
Approximately 1000-
~3 UM (2800 £ 300
P2X2 Rat M) fold less potent than
n
at P2X3.[13]
P2X4 Rat >1uM Low affinity.[10]
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| P2X7 | Human/Rat | Low affinity (UM range) | Significantly less potent than at other subtypes.
[10][11] |

Experimental Methodologies
General Synthesis Principle

The synthesis of TNP-ATP involves the chemical modification of the 2' and 3' hydroxyl groups
on the ribose moiety of the ATP molecule. The fluorescent TNP group is conjugated to the
ribose sugar, creating 2',3'-0O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate.[1][2] While
detailed protocols often rely on proprietary methods or reference earlier works, the general
approach involves reacting ATP with a derivative of picric acid (2,4,6-trinitrophenol) under
specific conditions to achieve the desired modification.[1] Enzymatic synthesis methods are
also increasingly used for producing various nucleotide analogs due to their high regio- and
stereoselectivity.[16]

Protocol for Fluorescence Binding Assay (Titration)

This protocol is adapted from standard cuvette-based and microplate-based assays to
determine the dissociation constant (Kd) of TNP-ATP for a target protein.[4][5][7]

e Preparation:
o Prepare a suitable buffer solution (e.g., 50 mM Tris-HCI, pH 7.5, with 5 mM MgCI2).[7]

o Prepare a stock solution of the purified protein of interest at a known concentration (e.g.,
1-4 pM).[4]

o Prepare a stock solution of TNP-ATP (e.g., 0.5-1 mM) and determine its precise
concentration spectrophotometrically. Protect the solution from light.[17]

e Instrumentation Setup:
o Set up a spectrofluorometer.

o Set the excitation wavelength to ~409-410 nm and the emission scan range from 500 nm
to 600 nm.[4][7] For fixed-point measurements, set the emission wavelength to the
expected peak of the bound state (e.g., 540 nm).[4][7]
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o Set appropriate slit widths (e.g., 5 nm for excitation, 10-20 nm for emission).[7]

e Measurement:
o To a cuvette, add 2 mL of the buffer.
o Add a fixed concentration of the protein (e.g., final concentration of 1 uM).

o Begin titrating with small aliquots of the TNP-ATP stock solution, allowing the system to
equilibrate after each addition (typically instantaneous).[4]

o Record the fluorescence intensity after each addition.

o Correct the measured fluorescence for dilution and for the fluorescence of TNP-ATP in
buffer alone (inner filter effect), especially at higher concentrations.[2]

o Data Analysis:
o Plot the corrected fluorescence intensity against the concentration of TNP-ATP.

o Fit the resulting saturation curve to a suitable binding equation, such as the Hill equation
or a one-site binding model, to calculate the dissociation constant (Kd).[7]

Protocol for Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a non-fluorescent competitor (e.g., ATP) by
measuring its ability to displace TNP-ATP.[4][5]

e Preparation:

o Prepare buffer, protein, and TNP-ATP solutions as described above.

o Prepare a stock solution of the non-fluorescent competitor (e.g., ATP).
e Measurement:

o Add the buffer, protein (e.g., 1 uM), and a fixed concentration of TNP-ATP to the cuvette.
The concentration of TNP-ATP should ideally be close to its Kd value for the protein to
ensure sensitivity.
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o Measure the initial fluorescence of the protein-TNP-ATP complex.
o Titrate this solution with increasing concentrations of the competitor (e.g., ATP).
o Record the decrease in fluorescence intensity after each addition.
» Data Analysis:
o Plot the fluorescence intensity as a function of the competitor concentration.
o Fit the data to a competitive binding equation to determine the IC50 of the competitor.

o Calculate the inhibitor dissociation constant (Ki) from the 1C50 value using the Cheng-
Prusoff equation or a similar model, which accounts for the concentration and Kd of the
fluorescent probe (TNP-ATP).

Diagrams of Pathways and Workflows

The following diagrams illustrate key concepts and workflows related to TNP nucleotide
analogs.
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Caption: Workflow for a TNP-ATP fluorescence titration experiment.
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Caption: TNP-ATP as a competitive antagonist at a P2X receptor.
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Caption: Logical relationships of TNP analog properties and applications.

Advantages and Limitations

While powerful, the use of TNP nucleotide analogs is not without potential pitfalls. Researchers
must consider both the benefits and drawbacks in their experimental design.

Advantages:

+ High Sensitivity: The significant change in fluorescence provides a sensitive and continuous
assay for binding events.[1]

o Ease of Use: The method is technically less demanding than techniques like radioisotope
handling or X-ray crystallography.[1]
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o Versatility: Can be used to measure affinities, screen for inhibitors, and probe receptor
function.[2][4]

Limitations:

» Altered Affinity: The TNP moiety itself can interact with the protein, often resulting in a much
higher binding affinity for the TNP analog than for the natural nucleotide (ATP or ADP).[1][18]
This means the measured Kd for TNP-ATP may not reflect the true Kd for ATP.[6]

e Ambiguous Fluorescence Changes: Changes in fluorescence can sometimes be masked or
mimicked by other factors, leading to potential misinterpretation of data.[1][3]

e Binding Mode Differences: The bulky TNP group can cause the analog to bind in a different
orientation compared to the parent nucleotide, with the TNP ring sometimes occupying the
adenine-binding pocket.[18]

Conclusion

For over half a century, TNP nucleotide analogs have been a cornerstone in the study of
nucleotide-binding proteins. From their initial use in elucidating the function of myosin to their
current role as selective pharmacological tools for purinergic receptors, their impact is
undeniable. By understanding their history, the principles behind their application, and their
inherent limitations, researchers can continue to leverage these fluorescent probes to generate
valuable insights into enzyme kinetics, drug discovery, and cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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